

Ethoxycarbonyl isocyanate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethoxycarbonyl isocyanate*

Cat. No.: *B109632*

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **Ethoxycarbonyl Isocyanate**

Authored by: A Senior Application Scientist Abstract

Ethoxycarbonyl isocyanate ($C_4H_5NO_3$) is a highly reactive and versatile chemical intermediate of significant interest to researchers in organic synthesis and drug development. Possessing both an isocyanate and an ester functional group, it serves as a valuable building block for a diverse range of molecular architectures. Its utility is defined by the pronounced electrophilicity of the isocyanate carbon, making it a prime target for nucleophilic attack. This guide provides a comprehensive exploration of the core chemical properties of **ethoxycarbonyl isocyanate**, detailing its structure, reactivity, synthesis, and handling. The content herein is synthesized from established literature and safety data to provide field-proven insights for laboratory professionals.

Physicochemical and Structural Properties

Ethoxycarbonyl isocyanate is a colorless to pale yellow liquid characterized by the molecular formula $C_4H_5NO_3$ and a molar mass of 115.09 g/mol .^{[1][2]} The molecule's reactivity is dictated by the presence of the highly electrophilic isocyanate (-N=C=O) group directly attached to an ethoxycarbonyl group. This structural arrangement influences the electronic distribution across the isocyanate moiety, making it a potent reagent for introducing carbamate functionalities.

Core Physicochemical Data

A summary of the key physical properties is essential for its practical application in a laboratory setting. This data informs decisions regarding reaction setup, purification, and storage.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ NO ₃	[1],[3]
Molar Mass	115.09 g/mol	[1],[4]
Appearance	Clear colorless to pale yellow liquid	[1],[5]
Density	1.115 g/mL at 25 °C	[1],[6]
Boiling Point	25 °C at 10 mmHg	[1],[6]
Refractive Index (n ²⁰ /D)	1.408	[1],[6]
Solubility	Soluble in many organic solvents (e.g., ethers, aromatic hydrocarbons)	[1]

The Chemistry of the Isocyanate Group: Reactivity Profile

The isocyanate functional group is an electrophilic heterocumulene, R-N=C=O, whose chemistry is dominated by the susceptibility of its central carbon atom to nucleophilic addition. [7] **Ethoxycarbonyl isocyanate** is no exception and readily engages with a wide array of nucleophiles. These reactions are typically exothermic and proceed rapidly.[8]

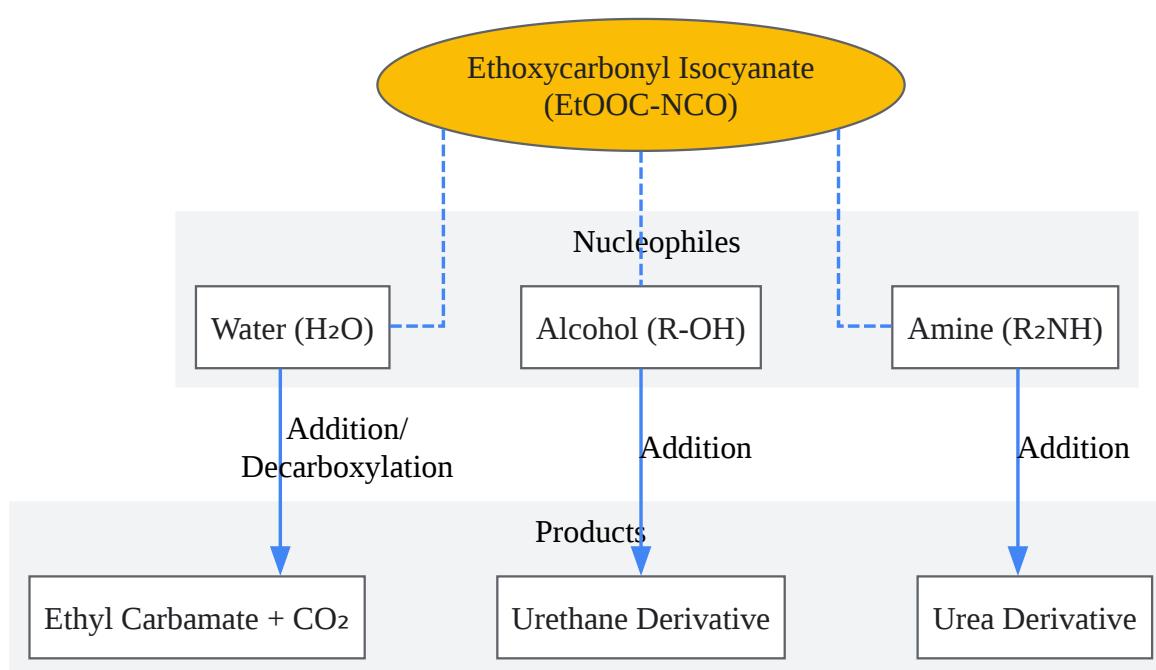
Reactions with Nucleophiles

The primary mode of reactivity involves the addition of a compound containing an active hydrogen atom across the C=N bond of the isocyanate.[9]

- With Alcohols: The reaction with an alcohol yields a urethane (carbamate). This is one of the most fundamental reactions in polyurethane chemistry and a common application for this reagent.[7] The oxygen of the alcohol attacks the isocyanate carbon, followed by proton transfer to the nitrogen.

- ROH + EtOOC-NCO → EtOOC-NH-C(O)OR
- With Amines: Primary or secondary amines react vigorously to form substituted ureas.[7][9]
This reaction is generally faster than the reaction with alcohols due to the greater nucleophilicity of amines.
- R₂NH + EtOOC-NCO → EtOOC-NH-C(O)NR₂
- With Water: Isocyanates are sensitive to moisture. They react with water to form an unstable carbamic acid intermediate, which subsequently decomposes to yield a primary amine and carbon dioxide gas.[7] This reactivity necessitates handling the compound under anhydrous conditions to prevent degradation.
- H₂O + EtOOC-NCO → [EtOOC-NH-COOH] → EtOOC-NH₂ + CO₂

The following diagram illustrates these fundamental nucleophilic addition pathways.



[Click to download full resolution via product page](#)

Caption: Core reactivity of **ethoxycarbonyl isocyanate** with common nucleophiles.

Cycloaddition Reactions

Isocyanates can participate as electrophiles in various cycloaddition reactions. For instance, they can act as dienophiles in Diels-Alder reactions or undergo [2+2] cycloadditions with electron-rich alkenes to form β -lactam rings.^{[7][10]} This reactivity opens pathways to complex heterocyclic structures that are valuable in medicinal chemistry.

Thermal Stability and Decomposition

While **ethoxycarbonyl isocyanate** is a stable molecule under proper storage, it can undergo thermal decomposition. The thermal decomposition of carbamates is a known, albeit high-temperature, method for generating isocyanates, representing the reverse of the alcohol addition reaction.^[11] At temperatures above 400°C, related structures like isocyanurates (trimers of isocyanates) can decompose to regenerate the free isocyanate group.^[12] Thermal degradation of materials containing isocyanate-derived linkages can release a variety of compounds, including amines and aminoisocyanates.^[13]

Synthesis and Purification

Understanding the synthesis of **ethoxycarbonyl isocyanate** is crucial for assessing its purity and potential side products. Several synthetic routes exist, with a common laboratory-scale method involving the reaction of urethane (ethyl carbamate) with oxalyl chloride.^{[3][14]}

Experimental Protocol: Synthesis from Urethane

This protocol is based on a literature procedure and highlights the critical parameters for a successful synthesis.^[3] The causality for using oxalyl chloride lies in its ability to act as a dehydrating and activating agent to convert the carbamate into the isocyanate.

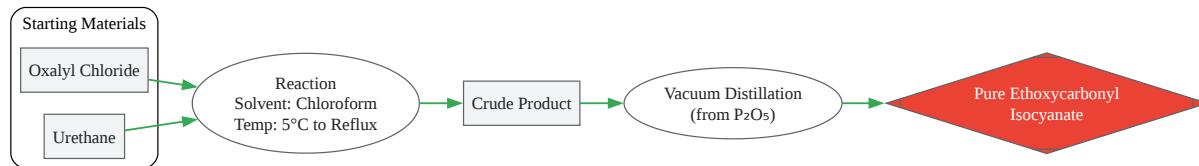
Materials:

- Urethane (Ethyl carbamate)
- Oxalyl chloride
- Chloroform (anhydrous)
- Phosphorus pentoxide (P_2O_5)

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve urethane in anhydrous chloroform.
- Cool the solution to 5 °C using an ice bath.
- Slowly add oxalyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition. Rationale: This exothermic reaction requires temperature control to prevent side reactions.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Gently reflux the reaction mixture. Monitor the reaction progress by IR spectroscopy, observing the disappearance of the N-H stretch of the starting material and the appearance of the strong isocyanate (-N=C=O) band around 2250 cm⁻¹.
- Once the reaction is complete, cool the mixture and carefully quench any excess oxalyl chloride.
- The crude product is isolated by removing the solvent under reduced pressure.

The following workflow diagram illustrates the synthesis and purification process.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. ethyl N-carbonylcarbamate | C4H5NO3 | CID 300166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHOXYCARBONYL ISOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ETHOXYCARBONYL ISOCYANATE CAS#: 19617-43-7 [chemicalbook.com]
- 6. ETHOXYCARBONYL ISOCYANATE | 19617-43-7 [chemicalbook.com]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. doxuchem.com [doxuchem.com]
- 10. researchtrends.net [researchtrends.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 14. Isocyanate synthesis by substitution [organic-chemistry.org]
- To cite this document: BenchChem. [Ethoxycarbonyl isocyanate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109632#ethoxycarbonyl-isocyanate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com